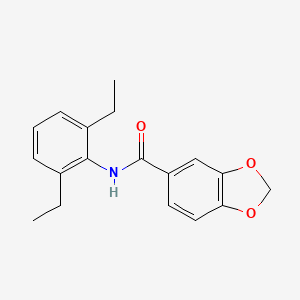![molecular formula C14H13F4NO2 B5758663 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid, also known as TFPAA, is a chemical compound that has been widely used in scientific research. TFPAA is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs), which play a critical role in regulating gene expression. In
作用機序
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. Histone acetylation is a critical mechanism for regulating gene expression, and inhibition of HDAC activity by this compound leads to increased histone acetylation and altered gene expression patterns. This compound has been shown to selectively target specific HDAC isoforms, making it a valuable tool for studying the function of individual HDACs.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases, suggesting that it may have potential as a treatment for these conditions.
実験室実験の利点と制限
One of the main advantages of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid is its selectivity for specific HDAC isoforms, making it a valuable tool for studying the function of individual HDACs. However, this compound has some limitations for lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of HDAC activity. In addition, this compound can be toxic at high concentrations, making it important to carefully control the dose and duration of treatment.
将来の方向性
There are several future directions for research on 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its biochemical and physiological effects, which could lead to the development of new therapeutic strategies for a wide range of diseases.
合成法
The synthesis of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid involves several steps. First, 2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenol is reacted with acryloyl chloride in the presence of a base to form the corresponding acrylate. This intermediate is then purified and treated with trifluoroacetic acid to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
科学的研究の応用
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been extensively used in scientific research as a tool to study the role of HDACs in various biological processes. HDACs are involved in a wide range of cellular functions, including cell cycle regulation, DNA repair, and apoptosis. Dysregulation of HDAC activity has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of HDACs in vitro and in vivo, making it a valuable tool for studying the role of HDACs in disease pathogenesis.
特性
IUPAC Name |
(E)-3-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4NO2/c15-10-8(4-5-9(20)21)11(16)13(18)14(12(10)17)19-6-2-1-3-7-19/h4-5H,1-3,6-7H2,(H,20,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAZUSLDQICJBN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5758582.png)

![pyrido[2'',1'':2',3']imidazo[4',5':4,5]imidazo[1,2-a]pyridine](/img/structure/B5758590.png)


![2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5758614.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
